molecular formula C7H10ClNOS B1343051 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one CAS No. 850314-12-4

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Cat. No.: B1343051
CAS No.: 850314-12-4
M. Wt: 191.68 g/mol
InChI Key: XVHZFBOFVTZDHG-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one is a chemical compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications. The presence of the tert-butyl group and the chlorine atom in the structure of this compound enhances its stability and reactivity, making it a valuable compound in chemical synthesis and industrial processes.

Preparation Methods

The synthesis of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with 2-chloroacrylonitrile, followed by cyclization in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial production methods often employ continuous flow reactors to ensure consistent quality and high throughput. These methods leverage the advantages of flow chemistry, such as improved heat and mass transfer, to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new antimicrobial agents.

    Biology: The compound’s antimicrobial properties make it useful in studying the mechanisms of microbial inhibition and resistance.

    Medicine: Research into its potential as a therapeutic agent for treating infections and other diseases is ongoing.

    Industry: It is used as a preservative in various products, including paints, adhesives, and personal care products, to prevent microbial growth and extend shelf life.

Mechanism of Action

The antimicrobial activity of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets thiol-containing enzymes, leading to the formation of disulfide bonds and the inactivation of these enzymes. This disruption of cellular processes ultimately results in the death of the microorganism.

Comparison with Similar Compounds

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one can be compared with other isothiazolones, such as 1,2-benzisothiazolin-3-one and 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one. While all these compounds share antimicrobial properties, this compound is unique due to the presence of the tert-butyl group, which enhances its stability and reactivity. This makes it particularly suitable for applications requiring long-term stability and high reactivity.

Similar compounds include:

  • 1,2-Benzisothiazolin-3-one
  • 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one
  • 2-Methyl-4-isothiazolin-3-one

These compounds are also used as preservatives and antimicrobial agents in various industrial and research applications.

Properties

IUPAC Name

2-tert-butyl-5-chloro-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNOS/c1-7(2,3)9-6(10)4-5(8)11-9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHZFBOFVTZDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619287
Record name 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850314-12-4
Record name 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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